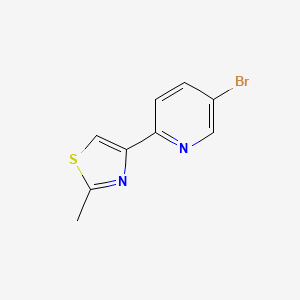
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole
Cat. No. B8745802
M. Wt: 255.14 g/mol
InChI Key: NFTAZCZNPRGVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09227971B2
Procedure details


2-bromo-1-(5-bromopyridin-2-yl)ethanone (3.77 g, 13.5 mmol) was dissolved in ethanol (32 mL) and ethanethioamide (1.12 g, 14.8 mmol) was added and the reaction stirred for 18 h at 75° C. The mixture was concentrated; the residual solid was dispersed in ethyl acetate (100 mL), and treated with saturated sodium bicarbonate solution (100 mL) until no further gas evolution was noted. The combined organics were washed with water (50 mL) and brine (50 mL). The aqueous washes were back-extracted with ethyl acetate (100 mL) and the combined organic layers were dried over magnesium sulfate, treated with Darco, filtered through a paper filter, and concentrated to give a yellow solid. The crude product was purified by flash chromatography (90 g silica gel, 1-5% methanol in ethyl acetate). The major product was further purified by flash chromatography (40 g silica gel, 10% ethyl acetate in hexane) to give the title compound (1.94 g) as a colorless crystalline solid.



Name
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][N:6]=1)=O.[C:12](=[S:15])([NH2:14])[CH3:13]>C(O)C>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:14]=[C:12]([CH3:13])[S:15][CH:2]=2)=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.77 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=NC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(N)=S
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred for 18 h at 75° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residual solid was dispersed in ethyl acetate (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with saturated sodium bicarbonate solution (100 mL) until no further gas evolution
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with water (50 mL) and brine (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous washes were back-extracted with ethyl acetate (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried over magnesium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with Darco
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a paper
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography (90 g silica gel, 1-5% methanol in ethyl acetate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The major product was further purified by flash chromatography (40 g silica gel, 10% ethyl acetate in hexane)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=NC1)C=1N=C(SC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.94 g | |
| YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
